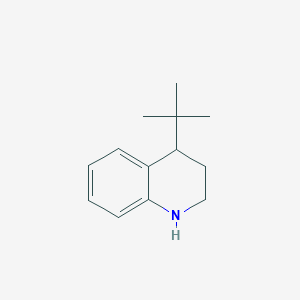
4-tert-Butyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a class of compounds known for their presence in various natural products and notable biological activities. This compound features a tert-butyl group at the 4-position of the tetrahydroquinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-tert-Butyl-1,2,3,4-tetrahydroquinoline involves the reaction of quinoline with tert-butyllithium in the presence of an organoaluminum complex. The reaction typically proceeds under nitrogen atmosphere at low temperatures, followed by gradual warming to room temperature and subsequent purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar organometallic reactions with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Scientific Research Applications
4-tert-Butyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
2,3-Dihydro-4(1H)-quinolinone: Another derivative with different substitution patterns and properties.
4(1H)-Quinolinone: A more oxidized form with distinct chemical behavior.
Uniqueness: 4-tert-Butyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity compared to other tetrahydroquinoline derivatives .
Properties
CAS No. |
22990-31-4 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-tert-butyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-8-9-14-12-7-5-4-6-10(11)12/h4-7,11,14H,8-9H2,1-3H3 |
InChI Key |
VZIYLFZRSTVWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















